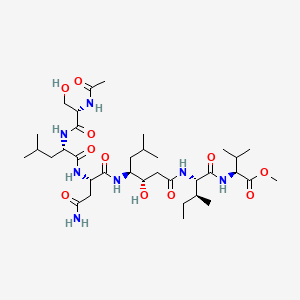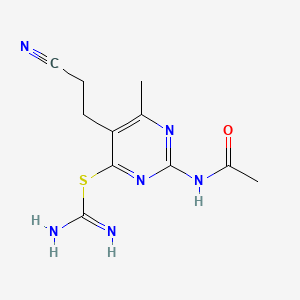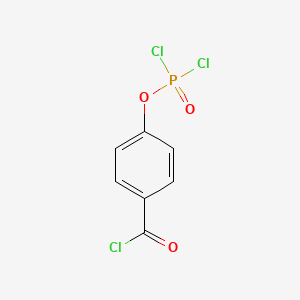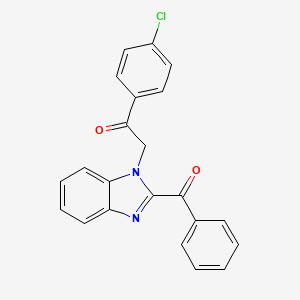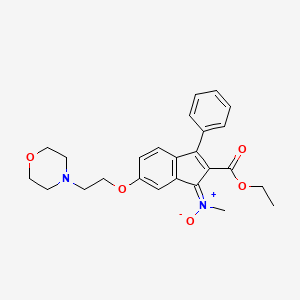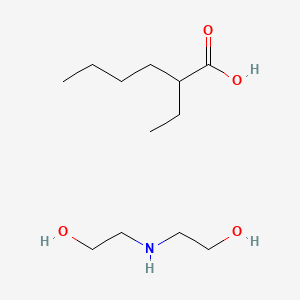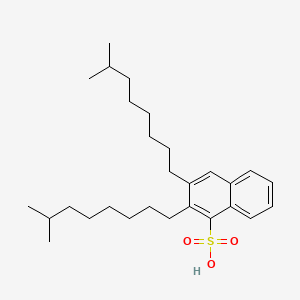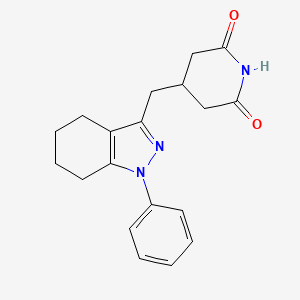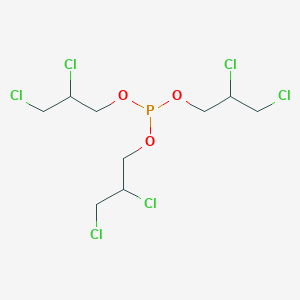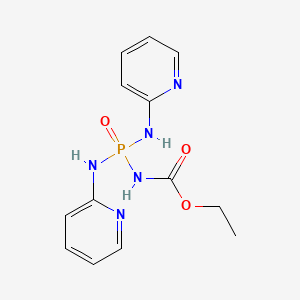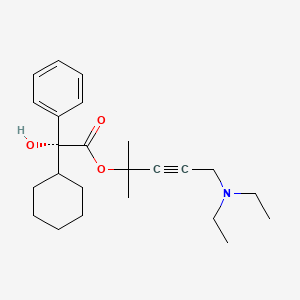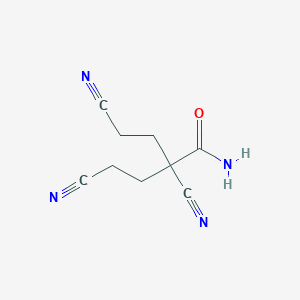
2,4-Dicyano-2-(2-cyanoethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dicyano-2-(2-cyanoethyl)butanamide is a chemical compound with the molecular formula C9H10N4O It is characterized by the presence of multiple cyano groups, which are functional groups containing a carbon-nitrogen triple bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrile Addition: Reacting nitriles with amides in the presence of a catalyst.
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Purification: Using techniques such as recrystallization to purify the final product.
Industrial Production Methods
Industrial production methods for 2,4-Dicyano-2-(2-cyanoethyl)butanamide would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2,4-Dicyano-2-(2-cyanoethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the cyano groups into other functional groups such as amines.
Substitution: The cyano groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2,4-Dicyano-2-(2-cyanoethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dicyano-2-(2-cyanoethyl)butanamide involves its interaction with molecular targets through its cyano groups. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,4-Dicyano-2-(2-cyanoethyl)butanamide include other nitrile-containing amides, such as:
- 2,4-Dicyano-2-(2-cyanoethyl)pentanamide
- 2,4-Dicyano-2-(2-cyanoethyl)hexanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which can lead to unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
1112-50-1 |
|---|---|
Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2,4-dicyano-2-(2-cyanoethyl)butanamide |
InChI |
InChI=1S/C9H10N4O/c10-5-1-3-9(7-12,8(13)14)4-2-6-11/h1-4H2,(H2,13,14) |
InChI Key |
SJMUODKXCPKIIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC#N)(C#N)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


